Gp91 ds-tat

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C98H190N50O22S |

|---|---|

分子量 |

2453.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 |

InChI 键 |

XSOIEAKWPXDKLM-OALAUQGLSA-N |

手性 SMILES |

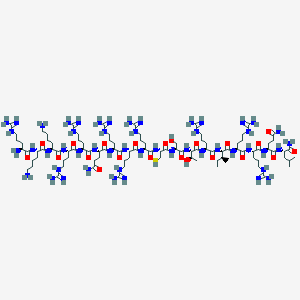

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Gp91 ds-tat Peptide

This technical guide provides a comprehensive overview of the this compound peptide, a widely used research tool for inhibiting NADPH oxidase 2 (Nox2). It details the peptide's core structure, mechanism of action, and applications in various experimental models, presenting quantitative data and detailed protocols for its use.

Core Structure and Composition

The this compound peptide is a chimeric, cell-permeable peptide designed to selectively inhibit the assembly of the Nox2 enzyme complex.[1][2] Its structure consists of two key functional domains:

-

A Docking Sequence from Gp91phox: This segment is derived from the cytosolic loop of gp91phox (also known as Nox2), the catalytic subunit of the NADPH oxidase complex. It specifically mimics the binding site for the cytosolic subunit p47phox.[1][3]

-

A Cell-Penetrating Peptide (CPP): To facilitate entry into cells, the gp91phox sequence is conjugated to a peptide derived from the human immunodeficiency virus (HIV) TAT (trans-activator of transcription) protein.[4][5][6] This TAT sequence allows the peptide to efficiently cross the plasma membrane.

The most commonly cited amino acid sequence for this compound is:

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH2 [4][7]

A shorter variant, lacking the N-terminal Tyrosine and Glycine residues, also exists.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Sequence | H-YGRKKRRQRRRCSTRIRRQL-NH2 | [4][7] |

| Molecular Formula | C98H190N50O22S1 (for shorter variant) | [8] |

| Molecular Weight | 2,671.6 g/mol | [4] |

| Purity (Typical) | ≥95% by HPLC | [8] |

| Storage Conditions | Lyophilized at -20°C or below | [4][8] |

Mechanism of Action: Competitive Inhibition of Nox2 Assembly

This compound functions as a competitive inhibitor. By mimicking the p47phox docking site on gp91phox, it prevents the translocation and binding of the cytosolic p47phox subunit to the membrane-bound gp91phox.[3] This blockade is a critical step that prevents the final assembly of the functional NADPH oxidase 2 complex, thereby inhibiting the production of superoxide (O₂⁻) and subsequent reactive oxygen species (ROS).[9][10]

This targeted inhibition allows researchers to dissect the specific role of Nox2-derived ROS in various signaling pathways and disease pathologies, including cardiovascular disease, neuroinflammation, and metabolic disorders.[9][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various published studies.

Table 2: In Vitro Efficacy of this compound

| Experimental Model | Concentration | Effect | Reference |

| EGF-induced Cl⁻ current in ventricular myocytes | 500 nM | Inhibited 133 ± 20% of the induced current | [1] |

| Ang II-induced O₂⁻ in mouse aortic rings | Not specified | Completely inhibited superoxide production | [3] |

| PMA-activated human neutrophils | 100 µM | Reduced O₂⁻ production by 35% | [3] |

| Low Mg²⁺-induced Ca²⁺ oscillations (cortico-culture) | 5 µM | Decreased oscillation frequency from 2.9 to 0.6 peaks/min; reduced amplitude ~4-fold | [11] |

| Low Mg²⁺-induced ROS production (cortico-culture) | 5 µM | Reduced ROS production rate from 202% to 106% | [11] |

| High glucose-induced ROS in retinal endothelial cells | 5 µM | Ameliorated the increase in total ROS, LPOs, and iron levels | [9] |

Table 3: In Vivo Efficacy of this compound

| Animal Model & Condition | Dosage | Effect | Reference |

| Mice with Angiotensin II-induced hypertension | 10 mg/kg/day (IP) | Attenuated the increase in systolic blood pressure by 44% on day 7 | [3] |

| Rats with Kainic Acid-induced status epilepticus | 400 ng/kg (ICV) | Inhibited NOX activity by 55% (cortex) and 60% (hippocampus) | [11] |

| Rats with gas explosion-induced lung injury | 1 mg/kg (IP) | Alleviated lung injury markers | [12] |

| Obese Zucker rats with ischemic stroke (tMCAO) | 10 mg/kg (IV) | Reduced infarct size and mortality; improved vascular reactivity | [13] |

| Rats with ischemia/reperfusion injury | 20 µM (infusion) | Significantly decreased blood H₂O₂ concentration at reperfusion | [10] |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful application of this compound. Below are protocols adapted from key studies.

In Vivo Angiotensin II-Induced Hypertension Model

This protocol is based on the methodology used to assess the effect of this compound on blood pressure in mice.[3]

Methodology:

-

Animal Model: C57Bl/6 mice.

-

Peptide/Drug Preparation: Prepare solutions of Angiotensin II (0.75 mg·kg⁻¹·d⁻¹), this compound (10 mg·kg⁻¹·d⁻¹), and a scrambled control peptide in a vehicle of 0.01 N acetic acid in saline.

-

Pump Implantation: Load Alzet osmotic minipumps with the prepared solutions. Surgically implant the pumps for intraperitoneal (IP) infusion.

-

Blood Pressure Measurement: Measure systolic blood pressure (SBP) via the tail-cuff method at baseline (day 0) and at subsequent time points (e.g., days 3, 5, and 7) post-implantation.

-

Data Analysis: Compare the SBP measurements between the different treatment groups (Vehicle, Ang II alone, Ang II + this compound, Ang II + scrambled peptide) using ANOVA with post-hoc tests for multiple comparisons.

In Vitro Neuronal Excitotoxicity Model

This protocol is adapted from studies investigating the neuroprotective effects of this compound on cultured neurons.[11]

Methodology:

-

Cell Culture: Use primary mixed cortico-cultures from rat embryos.

-

Pre-incubation: One hour prior to inducing epileptiform activity, treat the neuronal cultures with 5 µM this compound or a scrambled peptide control.

-

Induction of Epileptiform Activity: Induce excitotoxicity by replacing the normal culture medium with a medium lacking MgCl₂ (low magnesium model). This activates NMDA receptors.

-

Measurement of Calcium Oscillations: Use a calcium imaging assay (e.g., with Fura-2 AM) to record synchronized Ca²⁺ signaling in the neuronal culture before, during, and after treatment.

-

Measurement of ROS and Mitochondrial Health:

-

ROS: Use a fluorescent probe like dihydroethidium (DHE) to measure the rate of superoxide production.

-

Mitochondrial Membrane Potential (Δψm): Use a potentiometric dye like tetramethylrhodamine, ethyl ester (TMRE) to assess mitochondrial depolarization.

-

-

Data Analysis: Quantify the frequency and amplitude of Ca²⁺ peaks, the rate of ROS production, and changes in mitochondrial membrane potential. Compare results between control, low Mg²⁺, and low Mg²⁺ + this compound groups.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound | CRB1001119 | Biosynth [biosynth.com]

- 5. This compound, NADPH oxidase inhibitor - 1 mg [anaspec.com]

- 6. innopep.com [innopep.com]

- 7. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Peptide 2 - 1 mg [anaspec.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]

- 13. researchgate.net [researchgate.net]

Gp91 ds-tat as a NOX2 inhibitor

An In-depth Technical Guide on Gp91ds-tat as a NOX2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NADPH oxidase 2 (NOX2) enzyme complex is a primary source of regulated reactive oxygen species (ROS) production in a variety of cell types, playing a critical role in both physiological and pathological processes. Dysregulation of NOX2 activity is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. Consequently, the development of specific NOX2 inhibitors is of significant therapeutic interest. Gp91ds-tat is a rationally designed chimeric peptide inhibitor that has emerged as a valuable tool for investigating the role of NOX2 and as a potential therapeutic agent. This document provides a comprehensive technical overview of Gp91ds-tat, including its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols, and key signaling pathways.

Core Concepts: Mechanism of Action

Gp91ds-tat is a cell-permeable peptide designed to specifically inhibit the activation of the NOX2 enzyme complex. Its structure is a chimera of two functional domains:

-

The Inhibitory Domain (gp91ds) : This sequence (typically CSTRIRRQL) is derived from the B-loop of gp91phox (also known as NOX2), the catalytic subunit of the oxidase.[1] This region of gp91phox is the docking site for the cytosolic regulatory subunit, p47phox. By mimicking this docking sequence, the gp91ds peptide competitively inhibits the binding of p47phox to gp91phox.[1] This interaction is a critical, final step in the assembly and activation of the NOX2 complex.[1][2]

-

The Transduction Domain (-tat) : To facilitate entry into the cell, the inhibitory peptide is fused to a sequence derived from the HIV-1 trans-activator of transcription (Tat) protein (typically YGRKKRRQRRR).[3][4][5] This highly cationic peptide, known as a cell-penetrating peptide (CPP), allows the entire chimeric molecule to traverse the plasma membrane, likely through an endocytosis-mediated mechanism, and reach its intracellular target.[4][6][7]

By preventing the assembly of the functional oxidase, Gp91ds-tat effectively blocks the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of superoxide (O₂⁻) and subsequent ROS.[1][8]

Signaling Pathway of NOX2 Activation and Inhibition

The activation of the NOX2 complex is a multi-step process initiated by various stimuli. In its resting state, the catalytic core of the enzyme, a heterodimer of gp91phox (NOX2) and p22phox, is localized to the plasma or phagosomal membrane. The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytoplasm.[2] Upon stimulation (e.g., by cytokines or phorbol esters), p47phox is phosphorylated, leading to a conformational change that allows it to bind to both p22phox and gp91phox at the membrane, initiating the assembly of the active enzyme complex.[2][9] Gp91ds-tat intervenes at this critical assembly step.

Quantitative Data Presentation

The efficacy of Gp91ds-tat has been quantified across various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of NOX2 Activity

| Cell/System Type | Stimulus | Gp91ds-tat Concentration | Outcome | Percent Inhibition | Reference |

| Polymorphonuclear Leukocytes | Phorbol 12-myristate 13-acetate (PMA) | 10-80 µM | Dose-dependent reduction in superoxide production | Up to 37 ± 7% | [10] |

| Human Neutrophils | Phorbol myristate acetate (PMA) | 50 µM | Reduction in O₂⁻ production | ~24% | [11] |

| Human Neutrophils | Phorbol myristate acetate (PMA) | 100 µM | Reduction in O₂⁻ production | ~35% | [11] |

| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blockade of Hcy-induced superoxide production | Significant | [3][8] |

| Human Retinal Endothelial Cells | High Glucose | 5 µM | Amelioration of increased total ROS | Significant | [8] |

| Rat Mesenteric Arterial SMCs | Chemerin | 1-3 µM | Inhibition of chemerin-induced ROS production | Significant | [8] |

| Aortic Rings (mouse) | Angiotensin II | 50 µM | Complete inhibition of Ang II-induced O₂⁻ levels | ~100% | [11] |

Table 2: In Vivo Efficacy in Disease Models

| Animal Model | Disease/Condition | Gp91ds-tat Dosage | Outcome | Key Result | Reference |

| Rat | Myocardial Ischemia/Reperfusion | 10 µM (perfused) | Reduced Infarct Size | 15 ± 1.4% (vs. 46 ± 2.1% in control) | [10] |

| Rat | Hindlimb Ischemia/Reperfusion | 4.1 mg/kg, IV | Reduced Blood H₂O₂ | Significant reduction | [10] |

| Rat | Hindlimb Ischemia/Reperfusion | 1.2 mg/kg | Increased Blood NO | Significant increase | [12] |

| Mouse | Angiotensin II-Induced Hypertension | 10 mg/kg/day, IP | Attenuated Systolic Blood Pressure | Significant reduction vs. Ang II alone | [13] |

| Rat | Kainic Acid-Induced Status Epilepticus | 400 ng/kg, ICV | Reduced NOX Catalytic Activity | 55% (cortex), 60% (hippocampus) | [14] |

| Rat | Gas Explosion-Induced Lung Injury | 1 mg/kg, IP | Reduced NOX2 Expression | Significant decrease | [15] |

| APP/PS1 Mice | Alzheimer's Disease Model | Not specified | Improved cerebrovascular and cognitive function | Stated effect | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving Gp91ds-tat.

Protocol 3.1: Measurement of Superoxide Production in Neutrophils

This protocol details the measurement of ROS from isolated leukocytes, a common cellular model for studying NOX2 activity.

Methodology:

-

Cell Isolation: Isolate polymorphonuclear leukocytes (neutrophils) from fresh whole blood (e.g., human or rat) using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated cells in a suitable buffer such as sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). Perform a cell count and adjust the concentration to a working density (e.g., 5 x 10⁴ cells/well for a 96-well plate).[16]

-

Inhibitor Pre-incubation: Add Gp91ds-tat (or a scrambled peptide control) to the cell suspension at the desired final concentrations (e.g., 1 µM to 100 µM). Incubate for a period to allow for cell penetration (e.g., 15-60 minutes) at 37°C.[8]

-

Probe Addition: Add a ROS-sensitive probe. For superoxide, common choices include:

-

L-012 (Wako Chemical): A highly sensitive luminol analog. Use at a final concentration of ~400 µM.[16]

-

Lucigenin: Use at ~5-20 µM. Note: Lucigenin can be prone to artifacts; appropriate controls are essential.[17]

-

Dihydroethidium (DHE): A fluorescent probe. Use at ~2 µM. Requires detection via fluorescence microscopy or HPLC for specific detection of the superoxide product 2-hydroxyethidium.[18][19]

-

-

Stimulation: Initiate NOX2 activation by adding a stimulus such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of ~1 µM.[16]

-

Detection: Immediately place the plate in a microplate reader and measure the chemiluminescent or fluorescent signal kinetically over time (e.g., every 2 minutes for 1-2 hours).[16][17]

-

Analysis: For each time point, subtract the background signal from unstimulated cells. Determine the peak or integrated signal for the stimulated control. Calculate the percentage of inhibition for each concentration of Gp91ds-tat relative to the stimulated control.

Protocol 3.2: In Vivo Angiotensin II-Induced Hypertension Model

This protocol describes a common in vivo model to assess the effect of NOX2 inhibition on cardiovascular pathology.

Methodology:

-

Animal Model: Use adult male mice (e.g., C57Bl/6).[13]

-

Pump Implantation: Anesthetize the mice and subcutaneously implant osmotic minipumps for continuous infusion of agents.

-

Treatment Groups: Prepare the following infusion groups:

-

Blood Pressure Measurement: Measure systolic blood pressure (SBP) at baseline (day 0) and at regular intervals (e.g., days 3, 5, and 7) using a non-invasive tail-cuff method.[13]

-

Tissue Collection and Analysis: At the end of the study period (e.g., day 7 or 14), euthanize the animals.

-

Analysis: Compare the changes in SBP and markers of oxidative stress between the different treatment groups. Use appropriate statistical tests (e.g., ANOVA) to determine significance.[11]

Concluding Remarks

Gp91ds-tat is a specific and effective peptide-based inhibitor of NOX2 activation. Its mechanism, which involves blocking the crucial interaction between p47phox and gp91phox, has been well-characterized.[1] The quantitative data derived from numerous preclinical studies robustly demonstrate its ability to reduce ROS production and ameliorate pathology in a range of disease models, from cardiovascular and metabolic disorders to neuroinflammation.[14][8][10][20] The detailed protocols provided herein serve as a guide for researchers aiming to utilize this valuable tool to further elucidate the complex roles of NOX2 in health and disease. While its pharmacokinetic properties may limit its current clinical applicability, Gp91ds-tat remains an indispensable pharmacological tool for the research community.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology | MDPI [mdpi.com]

- 3. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]

- 6. Cellular uptake [correction of utake] of the Tat peptide: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. DigitalCommons@PCOM - Research Day: Gp91ds-tat, a Selective NADPH Oxidase Peptide Inhibitor, Increases Blood Nitric Oxide (NO) Bioavailability in Bind Limb Ischemia and Reperfusion (I/R) [digitalcommons.pcom.edu]

- 13. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Measurement of NOX activity [bio-protocol.org]

- 18. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. diabetesjournals.org [diabetesjournals.org]

Gp91-ds-tat: A Targeted Approach to Inhibit NADPH Oxidase and Reactive Oxygen Species Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Gp91-ds-tat, a chimeric peptide inhibitor of NADPH oxidase 2 (Nox2), and its role in mitigating reactive oxygen species (ROS) production. This document is intended for researchers, scientists, and professionals in drug development who are investigating oxidative stress-related pathologies.

Core Concept: Mechanism of Action of Gp91-ds-tat

Gp91-ds-tat is a rationally designed peptide that acts as a competitive inhibitor of the assembly of the NADPH oxidase 2 (Nox2) enzyme complex.[1][2] Its structure consists of two key components:

-

A sequence from gp91phox (Nox2): This portion of the peptide mimics the docking site on the gp91phox subunit that is essential for the binding of the cytosolic regulatory subunit p47phox.[2][3]

-

The HIV-1 Tat peptide: This sequence acts as a cell-penetrating peptide, facilitating the entry of Gp91-ds-tat into cells.[4][5][6]

By competitively binding to p47phox, Gp91-ds-tat prevents its translocation to the membrane and its association with gp91phox, thereby inhibiting the assembly and activation of the Nox2 enzyme complex.[2][3] This targeted inhibition specifically reduces the production of superoxide (O₂⁻), a primary reactive oxygen species, from Nox2.[7] Notably, Gp91-ds-tat has been shown to be specific for Nox2-dependent ROS production and does not affect other sources of superoxide, such as xanthine oxidase.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of Gp91-ds-tat on ROS production and other physiological parameters as reported in various studies.

Table 1: In Vitro Efficacy of Gp91-ds-tat

| Cell Type/System | Stimulus | Gp91-ds-tat Concentration | Effect | Reference |

| Mouse Aortic Rings | Angiotensin II (10 pmol/L) | 50 µmol/L | Completely blocked Ang II-induced O₂⁻ production. | [1] |

| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µmol/L | Reduced NADPH oxidase activity to 80±19% of vehicle control.[1] | [1] |

| Human Neutrophils | Phorbol Myristate Acetate (PMA) | 100 µmol/L | Reduced O₂⁻ production by 35%.[1] | [1] |

| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorated the increase in total ROS.[7] | [7] |

| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | Significantly inhibited chemerin-induced ROS production.[7] | [7] |

| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocked Hcy-induced superoxide production.[7] | [7] |

| Polymorphonuclear Leukocytes | Phorbol 12-myristate 13-acetate (PMA) | 10 µM - 80 µM | Dose-dependently inhibited superoxide production up to 37 ± 7%. | [8] |

| Neuronal Cultures | Low Mg²⁺ (to induce epileptiform activity) | 5 µM | Reduced the rate of ROS production from 202% to 106%.[9] | [9] |

| Ventricular Myocytes | Epidermal Growth Factor (EGF) (3.3 nM) | 500 nM | Inhibited 133 ± 20% of the EGF-induced Cl⁻ current (a downstream effect of ROS).[10] | [10] |

Table 2: In Vivo Efficacy of Gp91-ds-tat

| Animal Model | Condition | Gp91-ds-tat Dosage | Effect | Reference |

| C57Bl/6 Mice | Angiotensin II-induced hypertension | 10 mg/kg/day | Attenuated the increase in systolic blood pressure by 44% on day 7.[2] | [1][2] |

| Rats | Hindlimb Ischemia/Reperfusion | 4.1 mg/kg (IV) | Significantly reduced blood H₂O₂ and increased blood NO. | [8] |

| Rats | Kainic acid-induced status epilepticus | 400 ng/kg (ICV) | Significantly reduced the upregulation of Nox2 expression in the cortex and hippocampus.[9] | [9] |

| Rats | Gas explosion-induced lung injury | 1 mg/kg (IP) | Decreased the expression of Nox2.[11] | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Gp91-ds-tat.

3.1. Measurement of Superoxide Production in Aortic Rings

-

Objective: To determine the effect of Gp91-ds-tat on Angiotensin II-induced superoxide production in isolated blood vessels.

-

Materials:

-

Mouse aortas

-

Gp91-ds-tat peptide

-

Angiotensin II

-

Lucigenin (5 µmol/L)

-

Krebs-HEPES buffer

-

Scintillation counter

-

-

Protocol:

-

Isolate thoracic aortas from mice and cut them into rings.

-

Pre-incubate aortic rings for 30 minutes with either vehicle or Gp91-ds-tat (50 µmol/L).[1]

-

Stimulate the aortic rings with Angiotensin II (10 pmol/L) for 3 hours.[1]

-

Measure superoxide production using lucigenin-enhanced chemiluminescence in a scintillation counter.

-

Express data as relative light units per milligram of dry tissue.

-

3.2. Assessment of NADPH Oxidase Activity in Cultured Cells

-

Objective: To quantify the inhibitory effect of Gp91-ds-tat on NADPH oxidase activity in cultured cells.

-

Materials:

-

Rat aortic adventitial fibroblasts

-

Gp91-ds-tat peptide

-

Angiotensin II

-

Cell lysis buffer

-

NADPH

-

Lucigenin (5 µmol/L)

-

Luminometer

-

-

Protocol:

-

Culture rat aortic adventitial fibroblasts to confluence.

-

Pre-incubate cells with vehicle or Gp91-ds-tat for 30 minutes.[1]

-

Treat cells with Angiotensin II (10 nmol/L) for 3 hours.[1]

-

Harvest cells and prepare membrane fractions by homogenization and centrifugation.

-

Initiate the NADPH oxidase activity assay by adding NADPH to the membrane suspension in the presence of lucigenin.

-

Measure chemiluminescence using a luminometer.

-

Express oxidase activity as a percentage relative to vehicle-treated cells.

-

3.3. In Vivo Model of Angiotensin II-Induced Hypertension

-

Objective: To evaluate the effect of Gp91-ds-tat on the development of hypertension in a mouse model.

-

Materials:

-

C57Bl/6 mice

-

Gp91-ds-tat peptide

-

Scrambled-tat peptide (control)

-

Angiotensin II

-

Osmotic minipumps

-

Tail-cuff blood pressure measurement system

-

-

Protocol:

-

Implant osmotic minipumps containing vehicle, Angiotensin II (0.75 mg/kg/day), Angiotensin II + Gp91-ds-tat (10 mg/kg/day), or Angiotensin II + scrambled-tat intraperitoneally in mice.[1][2]

-

Measure systolic blood pressure using the tail-cuff method on days 0, 3, 5, and 7 of infusion.[1][2]

-

At the end of the experiment, perfuse and harvest tissues for further analysis (e.g., dihydroethidium staining for in situ superoxide detection).

-

Mandatory Visualizations

Signaling Pathway of Gp91-ds-tat Inhibition of NADPH Oxidase

Caption: Mechanism of Gp91-ds-tat in preventing Nox2 assembly and ROS production.

Experimental Workflow for Testing Gp91-ds-tat Efficacy

Caption: A generalized workflow for in vitro evaluation of Gp91-ds-tat.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | CRB1001119 | Biosynth [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oher.com.cn [oher.com.cn]

Gp91 ds-tat: A Technical Guide to Target Specificity and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of Gp91 ds-tat, a peptide-based inhibitor of the NADPH oxidase 2 (NOX2) enzyme. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting NOX2-mediated oxidative stress in a variety of disease models.

Introduction

This compound, also known as Nox2ds-tat, is a chimeric peptide designed to specifically inhibit the activity of the NOX2 enzyme, a key source of reactive oxygen species (ROS) in a range of pathological conditions. The peptide consists of two functional domains: a sequence from the B-loop of gp91phox (the catalytic subunit of NOX2) that is critical for its interaction with the cytosolic subunit p47phox, and a trans-activator of transcription (Tat) peptide sequence derived from the HIV-1 virus, which facilitates cell membrane translocation. By competitively inhibiting the assembly of the functional NOX2 enzyme complex, this compound offers a targeted approach to reducing oxidative stress.

Data Presentation: Quantitative Analysis of this compound Efficacy and Specificity

The following tables summarize the quantitative data on the inhibitory activity and specificity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition and Specificity of this compound

| Target | Assay Type | IC50 | Notes |

| NOX2 | Cell-free assay | 0.7 µM | Demonstrates direct inhibition of the NOX2 enzyme complex. |

| NOX1 | Cellular ROS production assay | No significant inhibition | Highlights the specificity of this compound for NOX2 over other NOX isoforms. |

| NOX4 | Cellular ROS production assay | No significant inhibition | Further supports the selective inhibitory action of this compound. |

| Xanthine Oxidase | Enzyme activity assay | No effect | Shows lack of off-target effects on other ROS-producing enzymes. |

Table 2: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Animal Model | Dosage and Administration | Key Quantitative Outcome |

| Hypertension | Mice | 10 mg/kg/day, intraperitoneal infusion | Significant attenuation of Angiotensin II-induced increase in systolic blood pressure.[1] |

| Stroke | Obese Zucker Rats | 10 mg/kg, intravenous | Reduced infarct size and mortality.[2] |

| Epilepsy | Rats | 400 ng/kg, intracerebroventricular | 55-60% inhibition of NOX catalytic activity in the cortex and hippocampus.[3] |

| Lung Injury | Rats | 1 mg/kg, intraperitoneal | Decreased expression of NOX2 and reduced markers of oxidative stress.[4] |

| Alzheimer's Disease | APP/PS1 Mice | 10 mg/kg, intraperitoneal, every other day | Reduced ROS accumulation and NOX2 mRNA expression in the neocortex.[5] |

| Ischemia/Reperfusion | Rats | 1.2 mg/kg | Significantly increased blood nitric oxide (NO) bioavailability.[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Protocol 1: In Vitro Measurement of NOX2 Inhibition using Lucigenin-based Chemiluminescence Assay

This protocol describes the measurement of superoxide production by NADPH oxidase in cell lysates or membrane fractions and the assessment of this compound's inhibitory effect.

Materials:

-

Cell or tissue homogenates

-

Assay buffer (50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA, 150 mM sucrose)

-

Lucigenin (5 µM final concentration)

-

NADPH (100 µM final concentration)

-

This compound peptide

-

Scrambled control peptide

-

Luminometer

Procedure:

-

Prepare cell or tissue homogenates and determine protein concentration.

-

In a 96-well white plate, add 20 µg of homogenate to the assay buffer.

-

For inhibitor-treated wells, pre-incubate the homogenate with the desired concentration of this compound (e.g., 0.1 - 10 µM) or scrambled control peptide for 15-30 minutes at room temperature.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Immediately add lucigenin to a final concentration of 5 µM.

-

Measure chemiluminescence using a luminometer, with readings taken every 30 seconds for 10-20 minutes.

-

Express superoxide production as relative light units (RLU) per milligram of protein.

-

Calculate the percentage of inhibition by comparing the signal from this compound-treated wells to the vehicle control.

Protocol 2: In Vivo Administration of this compound in Rodent Models

This protocol provides a general guideline for the systemic administration of this compound in mouse or rat models.

Materials:

-

This compound peptide

-

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

-

Osmotic minipumps (for continuous infusion) or syringes for injection

-

Animal model of choice

Procedure for Intraperitoneal (i.p.) Injection:

-

Dissolve this compound in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, dissolve 0.25 mg in a suitable volume for injection, typically 100-200 µL).

-

Administer the this compound solution via intraperitoneal injection at the desired frequency (e.g., once daily or as determined by the specific study design).

Procedure for Continuous Infusion via Osmotic Minipump:

-

Based on the desired daily dose (e.g., 10 mg/kg/day) and the pumping rate and duration of the osmotic minipump, calculate the required concentration of the this compound solution.

-

Dissolve the calculated amount of this compound in sterile saline.

-

Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.

-

Surgically implant the minipumps subcutaneously or intraperitoneally in the anesthetized animal.

-

Monitor the animals for the duration of the experiment.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: NOX2 Activation Signaling Pathway.

Caption: Mechanism of NOX2 Inhibition by this compound.

Caption: General Experimental Workflow for this compound Evaluation.

References

- 1. p47phox, the phagocyte NADPH oxidase/NOX2 organizer: structure, phosphorylation and implication in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. p47phox Directs Murine Macrophage Cell Fate Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Gp91 ds-tat: A Technical Guide to a Potent NADPH Oxidase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gp91 ds-tat is a chimeric peptide that has emerged as a highly specific and potent inhibitor of NADPH oxidase 2 (Nox2), a key enzyme implicated in the pathophysiology of numerous diseases characterized by oxidative stress. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for its synthesis and evaluation, and visual representations of its molecular interactions and experimental applications.

Introduction: The Discovery of a Targeted Nox2 Inhibitor

The discovery of this compound stemmed from the need for a specific inhibitor to dissect the role of Nox2 in various pathological conditions. Researchers designed a novel chimeric peptide by linking a 9-amino acid sequence from the gp91phox subunit of Nox2, known to be the docking site for the regulatory subunit p47phox, to a 9-amino acid peptide from the HIV trans-activator of transcription (Tat) protein.[1] The Tat peptide acts as a cell-penetrating moiety, facilitating the delivery of the gp91phox docking sequence (ds) into cells.[2][3] This design allows this compound to competitively inhibit the assembly and activation of the Nox2 enzyme complex.[1] A scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat or sthis compound) is often used as a negative control in experiments.[1][4]

Mechanism of Action: Disrupting the Nox2 Complex Assembly

This compound exerts its inhibitory effect by preventing the crucial interaction between the cytosolic regulatory subunit p47phox and the membrane-bound catalytic subunit gp91phox (also known as Nox2).[1] Under normal physiological conditions, various stimuli trigger the phosphorylation of p47phox, leading to a conformational change that allows it to translocate to the cell membrane and bind to gp91phox.[5] This interaction is a critical step in the assembly of the active NADPH oxidase complex, which also includes other subunits like p67phox, p40phox, and the small GTPase Rac.[5] this compound, by mimicking the p47phox binding site on gp91phox, competitively blocks this association, thereby preventing the assembly of the functional enzyme and subsequent production of superoxide radicals.[1]

Signaling Pathways

The inhibitory action of this compound on Nox2 has significant downstream effects on inflammatory signaling pathways, most notably the NLRP3 inflammasome.

Caption: this compound signaling pathway.

Quantitative Data

The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| Rat Mesenteric Arterial SMCs | Chemerin | 1-3 µM | Significantly inhibits ROS production, proliferation, and migration. | [6] |

| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorates increase in total ROS, LPOs, and iron levels; prevents inhibition of GPx4 activity. | [6] |

| Mouse Podocytes | Homocysteine | 5 µM | Blocks superoxide production and inhibits activation of NLRP3 inflammasomes. | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | This compound Dosage | Duration | Key Findings | Reference |

| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, IP | 7 days | Significantly attenuated the increase in systolic blood pressure. | [7] |

| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg, i.p., every other day | 1-2 weeks | Reduced ROS accumulation and Nox2 mRNA expression; Decreased capillary stalling by 67%; Improved performance in Y-maze and object displacement tests. | [8] |

| Rats | Kainic Acid-induced Epilepsy | 400 ng/kg, ICV | Single dose | Significantly inhibited Nox2 catalytic activity by 55% in the cortex and 60% in the hippocampus. | [9] |

| Rats | Chronic Epilepsy | Continuous ICV administration | Post-treatment | Significantly reduced seizure frequency and total number of seizures. | [9] |

| Rats | Hind Limb Ischemia/Reperfusion | 1.2 mg/kg | Single dose | Significantly increased blood nitric oxide bioavailability. | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound.

Solid-Phase Peptide Synthesis of this compound (YGRKKRRQRRRCSTRIRRQL-NH2)

This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) procedures.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Solid-phase peptide synthesis vessel

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 4 equivalents of the first Fmoc-protected amino acid (Fmoc-Leu-OH) and 3.95 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Q, R, R, I, R, T, S, C, R, R, R, Q, R, R, K, K, R, G, Y).

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DTT.

-

Add the cleavage cocktail to the resin and incubate for 3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the cleavage solution containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

-

Purification and Verification:

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide by reverse-phase HPLC.

-

Verify the mass of the purified peptide using mass spectrometry. The expected molecular weight is approximately 2671.6 g/mol .[4]

-

In Vivo Administration of this compound

Materials:

-

Purified this compound peptide

-

Sterile saline (0.9% NaCl)

-

Animal model (e.g., mice or rats)

-

Appropriate syringes and needles for injection (e.g., intraperitoneal, intracerebroventricular)

Procedure (Example for Intraperitoneal Injection in Mice):

-

Preparation of Dosing Solution: Dissolve the lyophilized this compound peptide in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25 g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).

-

Animal Handling: Acclimatize animals to handling and injection procedures.

-

Injection: Administer the this compound solution via intraperitoneal injection at the specified dose and frequency (e.g., 10 mg/kg every other day).[8]

-

Control Group: Administer a control peptide (e.g., scramb-tat) or vehicle (sterile saline) to a separate group of animals following the same injection schedule.

-

Monitoring: Monitor animals for any adverse effects and proceed with the experimental endpoint analysis at the designated time points.

Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)

This protocol is adapted from established methods for measuring superoxide production.

Materials:

-

Cell or tissue homogenates

-

Lucigenin

-

NADPH

-

Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA and 150 mM sucrose)

-

Luminometer

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Determine the protein concentration of the homogenates.

-

Assay Setup: In a luminometer tube or a white-walled 96-well plate, add a specific amount of protein homogenate (e.g., 20-50 µg).

-

Reagent Addition: Add the assay buffer containing 5 µM lucigenin.

-

Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.

-

Measurement: Immediately place the sample in the luminometer and measure chemiluminescence at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

-

Data Analysis: Express the results as relative light units (RLU) per µg of protein. Compare the RLU values between different treatment groups.

Western Blot Analysis of Nox2, p47phox, and NLRP3 Inflammasome Components

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-Nox2 (gp91phox)

-

Anti-p47phox

-

Anti-NLRP3

-

Anti-Caspase-1 (to detect pro- and cleaved forms)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Extract total protein from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions:

-

Anti-NLRP3 (e.g., Cell Signaling Technology, #15101): 1:1000[11]

-

Anti-Caspase-1 (e.g., AdipoGen, AG-20B-0042): 1:1000

-

Anti-Nox2 and Anti-p47phox: Follow manufacturer's recommendations.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating this compound.

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for investigating the role of Nox2-derived oxidative stress in a wide range of diseases. Its high specificity offers a significant advantage over many small molecule inhibitors that have off-target effects. The preclinical data summarized in this guide highlight its therapeutic potential in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Future research should focus on optimizing its delivery, pharmacokinetics, and long-term safety profile to pave the way for potential clinical applications. Further exploration of its effects on different cell types and in various disease models will continue to elucidate the intricate role of Nox2 in health and disease.

References

- 1. p47phox: A Central Regulator of NADPH Oxidase Function and a Promising Therapeutic Target in Redox-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p47phox, the phagocyte NADPH oxidase/NOX2 organizer: structure, phosphorylation and implication in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NOX Activation by Subunit Interaction and Underlying Mechanisms in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DigitalCommons@PCOM - Research Day: Gp91ds-tat, a Selective NADPH Oxidase Peptide Inhibitor, Increases Blood Nitric Oxide (NO) Bioavailability in Bind Limb Ischemia and Reperfusion (I/R) [digitalcommons.pcom.edu]

- 11. Issues with the Specificity of Immunological Reagents for NLRP3: Implications for Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Gp91-ds-tat in Oxidative Stress Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a key pathological driver in a multitude of diseases. The NADPH oxidase (Nox) family of enzymes, particularly Nox2 (also known as gp91phox), are major sources of regulated ROS production and have emerged as critical therapeutic targets. This technical guide provides an in-depth overview of Gp91-ds-tat, a cell-permeable peptide inhibitor of Nox2. We will delve into its mechanism of action, its role in modulating oxidative stress signaling pathways, and its application in preclinical research. This guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in their study of oxidative stress and the therapeutic potential of Nox2 inhibition.

Introduction to Gp91-ds-tat

Gp91-ds-tat is a chimeric peptide designed to specifically inhibit the activation of the Nox2 enzyme complex.[1] It consists of two key functional domains:

-

A sequence from gp91phox (Nox2): This domain competitively inhibits the binding of the cytosolic regulatory subunit p47phox to the membrane-bound gp91phox, a critical step in the assembly and activation of the Nox2 enzyme.[2]

-

The HIV-1 Tat (trans-activator of transcription) peptide: This protein transduction domain facilitates the entry of Gp91-ds-tat into cells, allowing it to reach its intracellular target.[3]

By preventing the assembly of the functional Nox2 complex, Gp91-ds-tat effectively blocks the production of superoxide (O2•−), a primary ROS. This targeted inhibition makes Gp91-ds-tat a valuable tool for studying the role of Nox2-mediated oxidative stress in various physiological and pathological processes. Its therapeutic potential is being explored in a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[1][4]

Mechanism of Action

The primary mechanism of action of Gp91-ds-tat is the disruption of the assembly of the NADPH oxidase 2 (Nox2) enzyme complex. In its resting state, the catalytic subunit of Nox2, gp91phox, resides in the cell membrane, while the regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytosol.

Upon stimulation by various agonists (e.g., angiotensin II, phorbol myristate acetate), p47phox becomes phosphorylated. This phosphorylation induces a conformational change that allows it to translocate to the membrane and bind to gp91phox.[5][6] This interaction is crucial for the assembly of the active enzyme complex.

Gp91-ds-tat contains a sequence that mimics the binding site of p47phox on gp91phox. By competitively binding to gp91phox, Gp91-ds-tat prevents the association of the phosphorylated p47phox, thereby inhibiting the assembly of the functional Nox2 enzyme and subsequent superoxide production.[2][7]

Mechanism of Gp91-ds-tat Action

Quantitative Data on Gp91-ds-tat Efficacy

The following tables summarize the quantitative data on the efficacy of Gp91-ds-tat from various preclinical studies.

Table 1: In Vitro Efficacy of Gp91-ds-tat

| Cell Type | Stimulus | Gp91-ds-tat Concentration | Effect | Reference |

| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorated increase in total ROS, LPOs, and iron levels; attenuated cell death. | [4] |

| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocked Hcy-induced superoxide production and activation of NLRP3 inflammasomes. | [4] |

| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | Significantly inhibited chemerin-induced ROS production, proliferation, and migration. | [4] |

| Mouse Aortic Rings | Angiotensin II | 50 µM | Completely blocked Ang II-induced superoxide production. | [7] |

| Human Neutrophils | PMA | 100 µM | Reduced superoxide production by 35%. | [7] |

Table 2: In Vivo Efficacy of Gp91-ds-tat

| Animal Model | Disease/Condition | Gp91-ds-tat Dosage & Administration | Key Findings | Reference |

| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg, i.p., every other day for 1-2 weeks | Reduced ROS accumulation and Nox2 mRNA expression; decreased capillary stalling by 67%. | [4] |

| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, i.p. | Significantly lowered systolic blood pressure and inhibited Ang II-induced superoxide production. | [2] |

| Rats | Gas Explosion-induced Lung Injury | 1 mg/kg, single i.p. injection | Reduced lung injury, regulated energy metabolism, and decreased Nox2 expression. | [8] |

| Rats | Kainic Acid-induced Status Epilepticus | 400 ng/kg, single i.c.v. injection | Inhibited Nox2 activity by 55-60% in the cortex and hippocampus; reduced ROS production. | [1] |

| Rat Hind Limb | Ischemia/Reperfusion | 1.2 mg/kg, i.v. | Significantly increased blood nitric oxide release. | [9] |

Downstream Signaling Pathways Modulated by Gp91-ds-tat

By inhibiting Nox2-dependent ROS production, Gp91-ds-tat influences several downstream signaling pathways implicated in oxidative stress-related pathologies.

Inhibition of NLRP3 Inflammasome Activation

Nox2-derived ROS are known to be a key trigger for the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation.[10] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature forms.

Studies have shown that Gp91-ds-tat can effectively block the activation of the NLRP3 inflammasome by preventing the initial ROS trigger.[4][11] This makes it a promising therapeutic strategy for inflammatory diseases where NLRP3 inflammasome activation is a key driver of pathology.

Inhibition of NLRP3 Inflammasome by Gp91-ds-tat

Modulation of Apoptosis

Excessive ROS production is a well-established trigger of apoptosis, or programmed cell death, through various mechanisms including mitochondrial dysfunction and activation of pro-apoptotic signaling cascades. Nox2-derived ROS have been implicated in promoting apoptosis in various cell types. By reducing the cellular ROS burden, Gp91-ds-tat can protect cells from oxidative stress-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of Gp91-ds-tat.

Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)

This protocol is adapted from established methods for measuring NADPH oxidase activity in cell lysates or tissue homogenates.[12][13][14]

Materials:

-

Lysis Buffer: 50 mM phosphate buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose, and protease inhibitors.

-

Lucigenin (5 mM stock solution in water).

-

NADPH (10 mM stock solution in lysis buffer).

-

Luminometer.

-

Protein assay reagent (e.g., BCA or Bradford).

Procedure:

-

Sample Preparation:

-

For cultured cells: Wash cells with ice-cold PBS, scrape, and homogenize in lysis buffer.

-

For tissues: Homogenize fresh or frozen tissue in lysis buffer.

-

Centrifuge the homogenate at 4°C to pellet debris. Collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Assay:

-

In a luminometer tube or a white-walled 96-well plate, add cell lysate/tissue homogenate (typically 20-50 µg of protein).

-

Add lucigenin to a final concentration of 5 µM.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Immediately measure chemiluminescence in a luminometer. Readings are typically taken every 30-60 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Express NADPH oxidase activity as relative light units (RLU) per µg of protein per minute.

-

Compare the activity in Gp91-ds-tat-treated samples to vehicle-treated controls.

-

Lucigenin Assay Workflow

Detection of Superoxide in Tissues (Dihydroethidium - DHE Staining)

This protocol is based on methods for detecting superoxide in frozen tissue sections.[15][16][17]

Materials:

-

Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO).

-

Optimal Cutting Temperature (OCT) compound.

-

Cryostat.

-

Fluorescence microscope.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Tissue Preparation:

-

Harvest fresh tissue and embed in OCT compound.

-

Snap-freeze the embedded tissue in isopentane cooled with liquid nitrogen.

-

Store frozen blocks at -80°C.

-

Using a cryostat, cut frozen sections (typically 5-10 µm thick) and mount them on glass slides.

-

-

Staining:

-

Prepare a fresh working solution of DHE (e.g., 5-10 µM in PBS).

-

Apply the DHE solution to the tissue sections and incubate in a dark, humidified chamber at 37°C for 30 minutes.

-

Gently wash the slides with PBS to remove excess DHE.

-

Mount coverslips using an aqueous mounting medium.

-

-

Imaging and Analysis:

-

Immediately visualize the sections using a fluorescence microscope with appropriate filters for ethidium bromide (excitation ~518 nm, emission ~605 nm).

-

Capture images from multiple random fields per section.

-

Quantify the fluorescence intensity using image analysis software. The intensity of the red fluorescence is proportional to the amount of superoxide.

-

Western Blot for Nox2 (gp91phox)

This is a general protocol for Western blotting that can be optimized for the detection of Nox2.[18][19]

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody against Nox2 (gp91phox).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Lyse cells or tissues in lysis buffer.

-

Determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Nox2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Detect the signal using an imaging system.

-

Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Preclinical and Clinical Status

Currently, Gp91-ds-tat is primarily used as a research tool in preclinical studies to investigate the role of Nox2 in various disease models. There is no publicly available information on its progression to clinical trials or comprehensive preclinical toxicology studies conducted under Good Laboratory Practice (GLP) guidelines. The development of peptide-based therapeutics faces challenges such as stability, delivery, and potential immunogenicity, which would need to be addressed for clinical translation.

Conclusion

Gp91-ds-tat is a potent and specific inhibitor of Nox2, making it an invaluable tool for researchers studying the role of oxidative stress in health and disease. Its ability to block the production of superoxide at its source allows for the elucidation of the downstream consequences of Nox2 activation. The quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of Gp91-ds-tat in the laboratory. While clinical applications are not yet established, the continued investigation of Nox2 inhibition with tools like Gp91-ds-tat holds promise for the development of novel therapies for a wide range of oxidative stress-driven diseases.

References

- 1. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p47phox: A Central Regulator of NADPH Oxidase Function and a Promising Therapeutic Target in Redox-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Insights of p47phox Phosphorylation Dynamics in the Regulation of NADPH Oxidase Activation and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. oher.com.cn [oher.com.cn]

- 9. DigitalCommons@PCOM - Research Day: Gp91ds-tat, a Selective NADPH Oxidase Peptide Inhibitor, Increases Blood Nitric Oxide (NO) Bioavailability in Bind Limb Ischemia and Reperfusion (I/R) [digitalcommons.pcom.edu]

- 10. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NADPH oxidase activity assay [bio-protocol.org]

- 13. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 14. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. med.emory.edu [med.emory.edu]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. azurebiosystems.com [azurebiosystems.com]

Methodological & Application

Application Notes and Protocols for Gp91ds-tat in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gp91ds-tat is a cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2), a key enzyme involved in the production of reactive oxygen species (ROS).[1][2] This peptide is composed of a sequence from gp91phox (also known as NOX2) linked to the Tat peptide from the human immunodeficiency virus (HIV), which facilitates its entry into cells.[2] By competitively inhibiting the binding of the cytosolic subunit p47phox to gp91phox, gp91ds-tat effectively blocks the assembly and activation of the NOX2 enzyme, thereby reducing superoxide production.[3][4] These application notes provide a summary of effective concentrations and detailed protocols for the use of gp91ds-tat in various in vitro models.

Data Presentation: Gp91ds-tat Concentrations in In Vitro Studies

The effective concentration of gp91ds-tat can vary significantly depending on the cell type, treatment duration, and the specific biological question being addressed. The following table summarizes the concentrations and conditions reported in several in vitro studies.

| Cell Type | Concentration | Treatment Duration | Key Findings | Reference(s) |

| Human Retinal Endothelial Cells | 5 µM | 96 hours | Ameliorated high glucose-induced increases in ROS, lipid peroxides, and iron levels; prevented cell death. | [1] |

| Rat Mesenteric Arterial Smooth Muscle Cells | 1-3 µM | 2-hour pretreatment | Significantly inhibited chemerin-induced ROS production, proliferation, and migration. | [1] |

| Mouse Podocytes | 5 µM | 1-hour pretreatment | Blocked homocysteine-induced superoxide production and inhibited NLRP3 inflammasome activation. | [1][5] |

| Ventricular Myocytes | 500 nM | 5 minutes | Inhibited EGF-induced Cl- current. | [3] |

| Human Neutrophils | 10-100 µM | Not specified | Reduced PMA-induced superoxide production by up to 35-80% (cell-intact vs. cell-free assay). | [4][6] |

| Aortic Rings (Mouse) | 50 µmol/L | 30-minute preincubation | Completely blocked Angiotensin II-induced superoxide production. | [4] |

| Human Brain Microvascular Endothelial Cells (in BBB model) | 50 µM | Co-treatment during oxygen-glucose deprivation and reperfusion | Attenuated OGD-induced increases in NADPH oxidase activity and superoxide release. | [7] |

Signaling Pathways and Experimental Workflow

Gp91ds-tat Mechanism of Action

Gp91ds-tat acts by preventing the assembly of the NADPH oxidase 2 (NOX2) complex. Under stimulating conditions, cytosolic subunits (p47phox, p67phox, p40phox, and Rac) translocate to the membrane-bound cytochrome b558, which consists of gp91phox and p22phox. Gp91ds-tat mimics the docking site on gp91phox for p47phox, thus inhibiting this crucial assembly step and preventing the subsequent production of superoxide from oxygen.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment using gp91ds-tat to investigate the role of NOX2 in a specific cellular response.

Experimental Protocols

Protocol 1: Inhibition of Stimulus-Induced Superoxide Production in Cultured Cells

This protocol provides a general framework for assessing the ability of gp91ds-tat to inhibit superoxide production in response to a chemical stimulus.

Materials:

-

Gp91ds-tat peptide

-

Scrambled control peptide (recommended)

-

Cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS)

-

Stimulus of interest (e.g., Phorbol 12-myristate 13-acetate (PMA), Angiotensin II, Homocysteine)

-

Detection reagent for superoxide (e.g., Lucigenin, Dihydroethidium (DHE))

-

Cultured cells of interest plated in appropriate vessels (e.g., 96-well plate for luminescence/fluorescence assays)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay and allow them to adhere and reach the desired confluency (typically 24-48 hours).

-

Preparation of Reagents:

-

Prepare a stock solution of gp91ds-tat and the scrambled control peptide in a suitable solvent (e.g., sterile water or DMSO). Store as recommended by the manufacturer.

-

On the day of the experiment, dilute the peptides and the stimulus to their final working concentrations in cell culture medium or an appropriate buffer.

-

-

Pre-treatment:

-

Remove the culture medium from the cells and wash gently with warm PBS.

-

Add the medium containing the desired concentration of gp91ds-tat or scrambled control peptide to the respective wells. A vehicle-only control should also be included.

-

Incubate the cells for the desired pre-treatment time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.

-

-

Stimulation:

-

Without removing the pre-treatment medium, add the stimulus to the wells to induce superoxide production.

-

-

Detection of Superoxide:

-

Immediately following stimulation, add the superoxide detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) at appropriate time intervals using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal from all readings.

-

Normalize the data to the vehicle control or the stimulus-only control.

-

Compare the signal from the gp91ds-tat-treated wells to the control wells to determine the extent of inhibition.

-

Protocol 2: Assessment of Gp91ds-tat on Cell Migration

This protocol describes a transwell migration (Boyden chamber) assay to evaluate the effect of gp91ds-tat on cell migration towards a chemoattractant.

Materials:

-

Gp91ds-tat peptide

-

Scrambled control peptide

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well companion plates

-

Serum-free cell culture medium

-

Cell culture medium containing a chemoattractant (e.g., fetal bovine serum, specific growth factor)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol, crystal violet)

Procedure:

-

Cell Preparation:

-

Culture cells to ~80% confluency.

-

Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of gp91ds-tat, scrambled peptide, or vehicle control.

-

-

Assay Setup:

-

Add the chemoattractant-containing medium to the lower wells of the 24-well plate.

-

Place the transwell inserts into the wells.

-

Add the cell suspension (from step 1) to the upper chamber of the transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a duration sufficient for cell migration to occur (this will vary by cell type, typically 4-24 hours).

-

-

Fixation and Staining:

-

After incubation, carefully remove the transwell inserts.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.

-

Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Visualize and count the migrated cells in several random fields of view using a microscope.

-

Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

-

-

Data Analysis:

-

Compare the number of migrated cells (or absorbance values) between the different treatment groups.

-

Concluding Remarks

Gp91ds-tat is a valuable tool for investigating the role of NOX2-derived ROS in a wide range of cellular processes. The optimal concentration and treatment conditions should be determined empirically for each specific cell type and experimental setup. It is highly recommended to include a scrambled peptide control to ensure that the observed effects are specific to the inhibitory action of gp91ds-tat and not due to non-specific peptide effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Gp91ds-tat in Stroke Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability, characterized by a complex pathophysiology. A critical component of the injury, particularly during the reperfusion phase, is a massive increase in oxidative stress.[1][2] The NADPH oxidase (NOX) enzyme family, specifically the NOX2 isoform (also known as gp91phox), has been identified as a primary source of reactive oxygen species (ROS) generation following cerebral ischemia.[3][4] Activation of NOX2 in various cells, including microglia, neurons, and endothelial cells, leads to the production of superoxide (O₂•−), which contributes to blood-brain barrier (BBB) disruption, inflammation, and neuronal apoptosis.[1][3][5]

Gp91ds-tat is a highly selective, cell-permeable peptide inhibitor designed to target the NOX2 complex.[1][3] It consists of a nine-amino-acid sequence from the gp91phox subunit, which is crucial for its interaction with the cytosolic subunit p47phox, linked to an HIV-tat peptide that facilitates its entry into cells.[3][6][7] By preventing the assembly of the functional NOX2 enzyme complex, Gp91ds-tat effectively reduces ROS production, offering a targeted therapeutic strategy to mitigate ischemic brain injury.[3]

Mechanism of Action

Under ischemic and reperfusion conditions, the NOX2 enzyme complex is assembled and activated. The catalytic subunit, NOX2 (gp91phox), associates with p22phox in the membrane. Upon stimulation, cytosolic regulatory subunits, including p47phox, p67phox, and Rac GTPase, translocate to the membrane and bind to the gp91phox-p22phox heterodimer to form the active enzyme.[4] This complex then transfers an electron from NADPH to molecular oxygen to produce superoxide.

Gp91ds-tat acts as a competitive inhibitor. Its gp91ds sequence mimics the binding site on NOX2 for p47phox.[3] By binding to p47phox, it prevents this crucial regulatory subunit from docking with NOX2, thereby inhibiting the assembly and activation of the entire complex.[3] This targeted inhibition reduces the burst of superoxide production that leads to downstream cellular damage.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotection After Stroke by Targeting NOX4 As a Source of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NADPH OXIDASE IN STROKE AND CEREBROVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NADPH oxidases as therapeutic targets in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of NADPH Oxidases in Blood–Brain Barrier Disruption and Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neuroinflammation with Gp91ds-tat